N-苄基-N,N-二乙基-2-(4-(2,2,4-三甲基戊基)苯氧基)乙铵氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

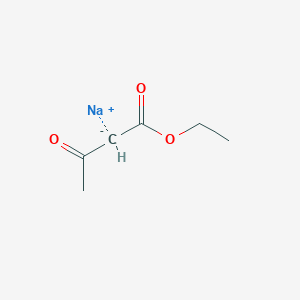

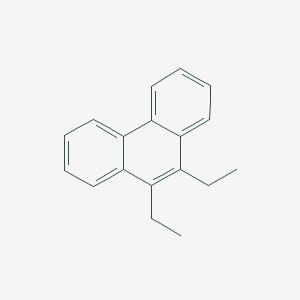

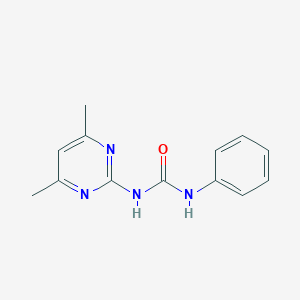

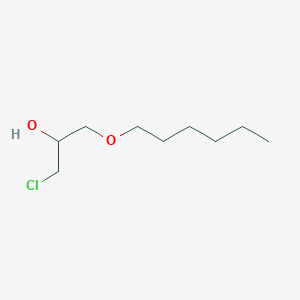

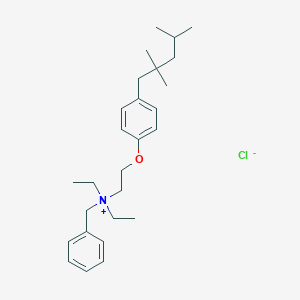

The compound "N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride" is a quaternary ammonium salt with a complex structure that includes a benzyl group and a diethylamino group attached to an ethanaminium core, which is further linked to a phenoxy substituent with a trimethylpentyl chain. This structure suggests potential applications in various fields such as material science, biochemistry, and pharmaceuticals due to its amphiphilic nature and the presence of a quaternary ammonium ion.

Synthesis Analysis

The synthesis of related benzo[a]phenoxazinium chlorides has been reported, where alkyl chains with twenty carbon atoms were introduced at specific positions of the tetracyclic ring system . These compounds were synthesized and characterized using spectroscopic methods. Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving the alkylation of the appropriate phenol derivative followed by quaternization of the tertiary amine.

Molecular Structure Analysis

The molecular structure of a related compound, benzyl(diethylamino)diphenylphosphonium chloride, has been determined by X-ray crystallography . The structure consists of chloride and benzyl(diethylamino)diphenylphosphonium ions with tetrahedral coordination around the phosphorus atoms. While this compound contains a phosphonium ion rather than an ammonium ion, the structural insights regarding the benzyl and diethylamino groups could be relevant to understanding the molecular conformation of the compound .

Chemical Reactions Analysis

The compound is likely to participate in reactions typical of quaternary ammonium salts, such as phase transfer catalysis or as an intermediate in the synthesis of other complex molecules. The related literature reports the use of N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent for the trimethylsilylation of alcohols and phenols , indicating that brominated derivatives of similar structures can act as catalysts or reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, benzo[a]phenoxazinium chlorides exhibit absorption and emission in the near-infrared region, with quantum yields varying significantly . These properties suggest that the compound may also display distinct photophysical characteristics, potentially useful in applications such as fluorescence probes or membrane probes. Additionally, the interaction of similar compounds with DNA has been studied, indicating that functional groups can dramatically influence the type of interaction, such as intercalation or groove binding .

科学研究应用

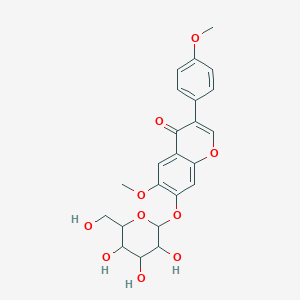

胶束化探针N-苄基-N,N-二乙基-2-(4-(2,2,4-三甲基戊基)苯氧基)乙铵氯化物及其衍生物由于其荧光特性而被用作胶束化探针。这些化合物在较长的波长处吸收和发射光,使其能够有效地研究各种介质(如 Triton® X-100 和十六烷基三甲基溴化铵)中的胶束化过程。这些荧光团检测胶束化过程的能力对于理解不同环境中的分子相互作用非常重要 (Alves、Naik、Coutinho 和 Gonçalves,2009)。

抗菌活性该化合物的衍生物也已被合成并研究其抗菌特性。具体来说,由该化合物合成的苯并[a]吩恶嗪基荧光团已显示出对酿酒酵母的显着抗菌活性,一些衍生物显示出比商品化合物(如尼罗蓝 A)更好的效果。这表明这些化合物在抗菌应用中具有潜在用途 (Frade、Sousa、Moura 和 Gonçalves,2007)。

植物生长调节剂最近的研究表明,N,N-二乙基-2-(间甲氨基)-N-苄基-氧代乙铵氯化物(与 N-苄基-N,N-二乙基-2-(4-(2,2,4-三甲基戊基)苯氧基)乙铵氯化物相关的化合物)可以作为植物生长调节剂。使用微波和超声波活化合成该化合物已得到优化,以提高产率并减少反应时间。此外,已观察到它对玉米种子的发芽和生长能量有积极影响,并且还可以防止真菌霉菌的形成,表明其在农业应用中的潜力 (Tursynbek 等,2022)。

安全和危害

作用机制

Target of Action

Similar compounds are known to interact with various cellular components, including proteins and enzymes .

Mode of Action

It’s known that benzyl compounds can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzyl compounds are known to be involved in various biochemical reactions, including electrophilic substitution reactions of benzene .

Pharmacokinetics

It’s known that the solubility of similar compounds is positively related to temperature . The compound’s bioavailability would be influenced by its solubility, as well as other factors such as its chemical structure and the presence of transport proteins.

Result of Action

Similar benzylphosphonate derivatives have shown potential as antimicrobial agents, exhibiting high selectivity and activity against certain bacterial strains .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy . Furthermore, the presence of other chemicals in the environment can potentially interact with the compound, affecting its stability and action.

属性

IUPAC Name |

benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHSDBWTZFWIGQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。